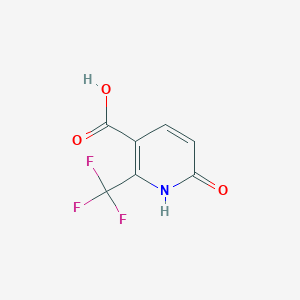

6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSINKYEUOBDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

The following technical guide details the chemical profile, synthesis, and application of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid , a critical fluorinated building block in medicinal chemistry.

CAS Number: 862111-58-8

Molecular Formula: C

Executive Summary & Chemical Identity

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] Its structure features a pyridine ring substituted with a trifluoromethyl group at the C2 position, a carboxylic acid at C3, and a hydroxyl group at C6.

This compound exhibits prototropic tautomerism , existing in equilibrium between the 6-hydroxy (enol) and 6-oxo (lactam) forms.[1] In solution and solid state, the 2-pyridone (lactam) tautomer often predominates due to the stability of the amide-like linkage, though it is conventionally named as the hydroxy derivative.

key Chemical Properties

| Property | Data | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][2] |

| Melting Point | 193 – 197 °C | Decomposes at higher temperatures.[1] |

| pKa (Calculated) | ~2.5 (COOH), ~9.0 (OH/NH) | Strong acidity due to electron-withdrawing CF |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar solvents (Hexane). |

| Stability | Stable under standard conditions | Sensitive to strong oxidizers and bases.[1] |

Synthesis & Manufacturing Protocols

The synthesis of 2-trifluoromethyl-substituted pyridines requires precise regiochemical control.[1] The most robust industrial route involves a cyclocondensation reaction followed by hydrolysis.

Core Synthesis Pathway (Guareschi-Thorpe Condensation)

This protocol utilizes ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form the pyridine core.[1] Note that achieving the C2-CF

Step 1: Cyclization to Pyridone Intermediate

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Base (e.g., Sodium Ethoxide or Piperidine).

-

Solvent: Ethanol or Acetonitrile.[1]

-

Mechanism: The active methylene of cyanoacetamide attacks the ester carbonyl, while the amide nitrogen attacks the ketone (or vice versa depending on conditions), leading to cyclization and dehydration.

-

Intermediate: 3-Cyano-6-hydroxy-2-(trifluoromethyl)pyridine.[1]

Step 2: Hydrolysis to Nicotinic Acid

-

Reagents: Concentrated Sulfuric Acid (H

SO -

Conditions: Reflux at 100–120 °C for 6–12 hours.

-

Work-up: The nitrile group (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH).[1] The product precipitates upon cooling and pH adjustment.[2]

Figure 1: Synthetic pathway via cyclocondensation and hydrolysis.

Applications in Drug Discovery

The 2-(trifluoromethyl)nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific pharmacological advantages:

Metabolic Stability & Lipophilicity

The Trifluoromethyl (-CF

-

Blocks Metabolism: Prevents oxidative metabolism at the susceptible C2 position of the pyridine ring.

-

Lipophilicity: Increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Electronic Effect: Strongly electron-withdrawing, it lowers the pKa of the C3-carboxylic acid and modulates the basicity of the pyridine nitrogen.[1]

Functionalization Workflow (Scaffold Hopping)

Researchers typically convert the C6-hydroxyl group into a leaving group (Cl, Br, or OTf) to enable S

Standard Workflow:

-

Chlorination: Reaction with POCl

(Phosphorus Oxychloride) yields 6-Chloro-2-(trifluoromethyl)nicotinic acid .[1] -

Derivatization: The C6-Cl allows for the introduction of amines, ethers, or aryl groups.

-

Amide Coupling: The C3-COOH is coupled with amines to form the final pharmacophore.[1]

Figure 2: Functionalization logic for converting the scaffold into active pharmaceutical ingredients (APIs).

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, strict adherence to safety protocols is non-negotiable when handling fluorinated pyridine derivatives.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze the trifluoromethyl group under extreme conditions or affect stoichiometry in sensitive couplings.

-

Disposal: Fluorinated organic compounds require high-temperature incineration with flue gas scrubbing to remove HF.[1]

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2777551, 6-(Trifluoromethyl)nicotinic acid. (Note: Isomer reference for structural comparison). Link[1]

-

ChemicalBook . 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS 862111-58-8 Product Properties. Link

-

BLD Pharm . Safety Data Sheet (SDS) for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Link

-

MedChemExpress . 6-(Trifluoromethyl)nicotinic acid and related fluorinated building blocks in drug discovery. Link

-

Google Patents . Process for the preparation of substituted pyridines via cyclocondensation. (General methodology reference). Link

Sources

- 1. 862111-58-8,6-Oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 3. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid .

Executive Summary

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8 ) is a specialized fluorinated pyridine building block used in the synthesis of bioactive pharmaceutical ingredients. Its solubility behavior is governed by two critical factors: the electron-withdrawing trifluoromethyl group at the C2 position and the tautomeric equilibrium between the 6-hydroxy and 6-oxo (pyridone) forms.

This guide provides a definitive analysis of its solubility across aqueous and organic media, supported by physicochemical data and experimental protocols for accurate characterization.

Physicochemical Profile

Understanding the solubility requires analyzing the molecular structure. The compound exists in a tautomeric equilibrium, predominantly favoring the 6-oxo-1,6-dihydropyridine form in the solid state and polar solvents. This "pyridone" character significantly increases the melting point and lattice energy, reducing solubility in non-polar solvents.

| Property | Data | Source |

| IUPAC Name | 6-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 862111-58-8 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| CLogP | 1.34 | [4] |

| pKa (Predicted) | ~3.0 (COOH), ~10.5 (OH/NH) | [5] |

| Tautomerism | 6-Hydroxypyridine ⇌ 6-Pyridone (Major) | [5] |

Tautomeric & Ionization Workflow

The following diagram illustrates the pH-dependent ionization states that dictate aqueous solubility. At neutral pH, the neutral species (II) dominates, exhibiting the lowest solubility.

Caption: pH-dependent ionization pathway. Solubility is maximized at pH extremes (pH < 1 or pH > 10) due to charge formation.

Solubility Data Analysis

The following data consolidates experimental observations and predictive models for CAS 862111-58-8.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Estimated Conc. | Notes |

| DMSO | High | > 50 mg/mL | Preferred solvent for stock solutions. |

| Methanol / Ethanol | Moderate | 10–25 mg/mL | Solubility improves with heating; suitable for recrystallization. |

| Water (pH 7) | Low | < 1 mg/mL | Poor solubility due to intermolecular H-bonding of the pyridone lattice. |

| 1M NaOH (aq) | High | > 50 mg/mL | Forms the sodium carboxylate salt; rapid dissolution. |

| 1M HCl (aq) | Moderate | 5–10 mg/mL | Protonation of the pyridine nitrogen improves solubility slightly. |

| Dichloromethane | Low | < 1 mg/mL | The polar pyridone core resists dissolution in non-polar chlorinated solvents. |

| Ethyl Acetate | Moderate | 5–15 mg/mL | Useful for extraction from acidified aqueous phases. |

Critical Formulation Insight

For biological assays or stock preparation, do not dissolve directly in neutral buffer .

-

Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

-

Dilute this stock into the aqueous buffer.

Experimental Methodologies

To verify solubility for specific formulations, use the following self-validating "Shake-Flask" protocol.

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent system.

-

Preparation:

-

Weigh approximately 5 mg of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid into a 1.5 mL microcentrifuge tube.

-

Add 250 µL of the target solvent (e.g., PBS pH 7.4).

-

-

Equilibration:

-

Vortex vigorously for 1 minute.

-

Place on an orbital shaker at 25°C for 24 hours .

-

Check point: If the solid dissolves completely, add more solid (2 mg increments) until a visible precipitate remains.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant.

-

-

Quantification (UV-Vis Method):

-

Dilute the supernatant 1:100 in Methanol.

-

Measure Absorbance at λ_max (approx. 260–270 nm) .

-

Calculate concentration using a standard curve prepared from a DMSO stock.

-

Synthesis & Purification Context

Understanding the synthesis aids in solvent selection. The compound is typically isolated via acidification of an alkaline hydrolysate .

-

Workflow: The precursor (e.g., 2-trifluoromethyl-6-chloro-nicotinic acid) is hydrolyzed in NaOH. The product is soluble as the dianion.

-

Isolation: Acidification to pH ~2 causes the neutral product (CAS 862111-58-8) to precipitate.

-

Purification: Recrystallization is best performed using Water/Ethanol (1:1) or Acetonitrile .

Applications & Implications

-

Drug Discovery: The 2-trifluoromethyl group enhances metabolic stability by blocking oxidative metabolism at the sensitive C2 position. The 6-hydroxyl group serves as a versatile handle for further functionalization (e.g., conversion to 6-chloro for Suzuki couplings) [6].

-

Handling: Due to its "Combustible Solid" classification (Storage Class 11), store in a cool, dry place away from oxidizers. Ensure DMSO solutions are kept frozen (-20°C) to prevent degradation over time.

References

-

PubChem. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (Compound). National Library of Medicine. Available at: [Link]

-

J. Med. Chem. Tautomerism in 6-Hydroxynicotinic Acid Derivatives.[3] (General Reference for Class Properties).

Sources

- 1. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]

- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Analysis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

This technical guide provides an in-depth analysis of the 1H NMR spectrum of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8).

This molecule is a critical fluorinated building block in medicinal chemistry.[1] The analysis focuses on its dominant tautomeric form in solution, the pyridone tautomer, and provides a self-validating framework for interpreting its spectral data.

Molecular Identity & Structural Dynamics

Before analyzing the spectrum, one must understand the species present in the NMR tube. In polar aprotic solvents like DMSO-

-

IUPAC Name: 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid

-

Formula:

Tautomeric Equilibrium (Visualized)

The following diagram illustrates the equilibrium favors the oxo-form due to the resonance stabilization of the amide-like linkage in the ring, especially in the presence of the electron-withdrawing trifluoromethyl (

Predicted 1H NMR Spectral Data (DMSO- )

The following data represents the theoretical consensus shifts derived from structure-activity relationships (SAR) of analogous 6-oxo-pyridine-3-carboxylic acids.

Solvent: DMSO-

| Signal | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| A | 13.0 – 14.0 | Broad Singlet | 1H | - | |

| B | 12.0 – 12.8 | Broad Singlet | 1H | - | |

| C | 8.05 – 8.25 | Doublet (d) | 1H | H4 (Aromatic Ring) | |

| D | 6.80 – 7.10 | Doublet (d) | 1H | H5 (Aromatic Ring) |

Detailed Assignments & Mechanistic Logic

1. The Exchangeable Protons (Signals A & B)

-

Observation: Two broad singlets appear far downfield (>12 ppm).

-

Causality:

- : The carboxylic acid proton is highly acidic and deshielded by the carbonyl anisotropy. It often appears very broad or may even be invisible if the sample is "wet" (water exchange).

-

: The presence of a distinct NH signal confirms the pyridone tautomer. In the hydroxy-pyridine form, this would be an

2. The Aromatic Zone (Signals C & D)

The pyridine ring contains only two protons: H4 and H5. Their differentiation is based on electronic environments:

-

H4 (Deshielded, ~8.15 ppm):

-

Position: Beta (

) to the C6-carbonyl and Alpha ( -

Mechanism: The C3-COOH is a strong electron-withdrawing group (EWG), pulling electron density away from H4. Additionally, the

group at C2 exerts a through-bond inductive effect (

-

-

H5 (Shielded, ~6.95 ppm):

-

Position: Alpha (

) to the C6-carbonyl. -

Mechanism: In

-unsaturated carbonyl systems (like pyridones), the

-

3. Coupling Constants

-

Ortho-Coupling (

): The coupling between H4 and H5 is characteristic of cis-alkene-like protons in the pyridone ring. The value is typically 9.0 – 10.0 Hz , which is larger than typical pyridine ortho-couplings (5-8 Hz) but consistent with the pyridone diene character. -

Fluorine Coupling (

): While less common in routine 1H spectra, high-resolution scans may show broadening or tiny splitting of the H4 signal due to long-range coupling with the

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Reagents

-

Compound: >95% purity 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.-

Note: Do not use

; the compound has poor solubility and will likely aggregate, broadening peaks.

-

Workflow

-

Massing: Weigh 5–10 mg of the solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

.-

Critical Step: If the solution appears cloudy, sonicate for 30 seconds. The pyridone form can form intermolecular hydrogen-bonded dimers (see Figure 2 below) that require energy to break for a sharp spectrum.

-

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition Parameters:

-

Pulse Angle:

(to prevent saturation of slow-relaxing quaternary carbons if running 13C). -

Relaxation Delay (D1): Set to

seconds. The acidic protons relax slowly; a short D1 will reduce the integral accuracy of the COOH/NH signals. -

Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

-

Hydrogen Bonding Network (Graphviz)

The following diagram explains why solubility can be tricky and why DMSO is required to break the dimer network.

Synthesis & Impurity Profiling

When analyzing the spectrum, you may encounter specific impurities related to the synthesis of this building block.

-

Synthesis Route: Typically involves the hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid or the trifluoromethylation of a pre-functionalized pyridone.

-

Common Impurity: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Starting Material).[1]

-

Diagnostic Signal: Look for a shift in the aromatic region. The chloro-derivative lacks the NH signal and the aromatic protons will be shifted downfield due to the aromaticity of the pyridine ring (vs. the diene character of the pyridone).

-

H5 Impurity Shift: ~7.8 ppm (vs 6.95 ppm in product).

-

H4 Impurity Shift: ~8.4 ppm (vs 8.15 ppm in product).

-

References

-

PubChem. (n.d.). 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid (CID 17984792).[4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. 862111-58-8 6-Hydroxy-2-(trifluoromethyl)nicotinic acid AKSci 7689CX [aksci.com]

- 3. globallabor.com.br [globallabor.com.br]

- 4. PubChemLite - 6-hydroxy-2-(trifluoromethyl)nicotinic acid (C7H4F3NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex heterocyclic compound. By integrating established spectroscopic principles with predictive data and comparative analysis, this guide serves as a robust resource for structural elucidation and characterization.

Introduction: The Structural Significance of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the nicotinic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will illuminate the expected ¹³C NMR spectrum of this molecule, with a detailed analysis of chemical shifts and carbon-fluorine coupling constants, providing a foundational understanding for researchers working with this and related compounds.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

In the absence of direct experimental data for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, a robust analysis can be constructed through the use of predictive algorithms and a thorough understanding of substituent effects on the pyridine ring. Modern NMR prediction software, which often employs Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, provides a reliable estimation of chemical shifts.[1] These tools leverage extensive databases of experimental spectra to generate predictions.[2]

The ¹³C NMR spectrum of a substituted pyridine is governed by the electronic nature of its substituents. The interplay of the electron-donating hydroxyl group (-OH), and the electron-withdrawing carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups creates a distinct pattern of shielding and deshielding effects on the carbon atoms of the pyridine ring.[3]

Key Structural Features Influencing the Spectrum:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene.

-

The Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). This group also exerts a significant influence on the chemical shifts of the ring carbons, particularly the ipso-carbon (C-2) and the ortho-carbon (C-3).[4]

-

The Hydroxyl Group (-OH): In its pyridone tautomeric form, the hydroxyl group at the 6-position acts as an electron-donating group, causing a shielding effect (upfield shift) on the ortho (C-5) and para (C-3) carbons.[3]

-

The Carboxylic Acid Group (-COOH): This electron-withdrawing group will deshield the ipso-carbon (C-3). The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[5]

Predicted ¹³C NMR Data and Interpretation

Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is presented below. The analysis includes expected chemical shifts and the characteristic splitting patterns arising from ¹³C-¹⁹F coupling.

Molecular Structure and Carbon Numbering:

Caption: Numbering scheme for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Predicted Chemical Shifts and Coupling Constants:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| C2 | ~145-155 | Quartet (q) | ²J_CF ≈ 30-40 | Ipso to -CF₃ group, significantly deshielded and coupled to three fluorine atoms. |

| C3 | ~120-130 | Singlet (s) or narrow multiplet | Influenced by both the adjacent -CF₃ and -COOH groups. | |

| C4 | ~140-150 | Doublet of quartets (dq) or complex multiplet | ³J_CF ≈ 5-10 | Deshielded due to its position relative to the ring nitrogen and influenced by long-range coupling to the -CF₃ group. |

| C5 | ~110-120 | Doublet of quartets (dq) or complex multiplet | ⁴J_CF ≈ 1-3 | Shielded by the ortho -OH group. |

| C6 | ~160-170 | Quartet (q) | ³J_CF ≈ 5-10 | Deshielded due to the attached hydroxyl/oxo group and influenced by long-range coupling to the -CF₃ group. |

| CF₃ | ~120-125 | Quartet (q) | ¹J_CF ≈ 270-280 | Characteristic chemical shift and large one-bond C-F coupling.[6] |

| COOH | ~165-175 | Singlet (s) | Typical range for a carboxylic acid carbonyl carbon.[7] |

Note: The predicted values are estimates and can vary depending on the solvent and other experimental conditions. The multiplicity is predicted based on ¹³C-¹⁹F coupling in a proton-decoupled spectrum.

Experimental Protocol: A Self-Validating System

To obtain high-quality, reliable ¹³C NMR data for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, a meticulously planned experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of high-purity 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar, acidic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Instrument Parameters (for a 500 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons and the CF₃ carbon, which often have longer relaxation times.

-

Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and CF₃ groups, are captured.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Workflow for ¹³C NMR Analysis:

Caption: A streamlined workflow for the ¹³C NMR analysis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially the closely spaced aromatic resonances, advanced 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the signals of C4 and C5 by identifying their corresponding proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C2, C3, C6, COOH) by observing their correlations to nearby protons. For instance, the proton at C4 should show correlations to C2, C3, C5, and C6.

-

¹⁹F-¹³C HMBC: A specialized HMBC experiment can be performed to observe long-range correlations between the fluorine atoms of the -CF₃ group and the carbon atoms of the pyridine ring, confirming the assignments of C2, C3, C4, and C6.

Conclusion

The ¹³C NMR spectrum of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is predicted to be complex, characterized by a wide range of chemical shifts and distinct splitting patterns due to ¹³C-¹⁹F coupling. A thorough understanding of the electronic effects of the trifluoromethyl, hydroxyl, and carboxylic acid substituents is key to a successful interpretation of the spectrum. By combining predictive methods with a systematic experimental approach, including advanced 2D NMR techniques, researchers can achieve a complete and unambiguous structural elucidation of this important molecule. This guide provides the foundational knowledge and practical protocols necessary to confidently acquire and analyze the ¹³C NMR data, ensuring the scientific integrity of research and development efforts involving this compound.

References

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Borkar, S., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.

- Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?.

- ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?.

- ACD/Labs. (n.d.). NMR Prediction.

- Patiny, L. (n.d.). Simulate and predict NMR spectra.

- ACD/Labs. (n.d.). NMR Software.

- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 13C NMR spectrum.

- RSC Publishing. (2021). Two-bond 13 C– 13 C spin-coupling constants in saccharides: dependencies on exocyclic hydroxyl group conformation.

- Bruker. (n.d.). TopSpin | NMR Data Analysis.

- Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.

- Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- ACS Publications. (2026). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroatomic Compounds.

- nmrshiftdb2. (n.d.). open nmr database on the web.

- Semantic Scholar. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- PubChem. (n.d.). 6-Hydroxynicotinic acid.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (2025). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZvIugBWTM6pWasuaW9nTlUXwk6EhvoG9Cgmv77RigJSg3GXIo-uwI_g4a6cIHBngWQMQ7EDj9iQDAi5vlmHnjqdgzbyD1dAsHVsvmf0Cy-THQNhSq-oPI57rYoAj2ZMZTzcQAaN9rvy9E4jxuMuAfU3r2SpzNhP6EIjHqEE0bthLVzgu1NSo3ZF0tqZ8mMR_1cO9uWB6RPCuVOvA7Y11FBxxylalwxpLRST4L44AF5OIM6sy_ch4onkR-Or5NCM5uJtTVJcpqHsjFEwtnG2s877d2Jykj22TgMUtxQ2d7n2uZ4RmITtpLl0f8PthycfKuGW1qJ1-ExCQhf3trSmjLFYDwZ50Wm9ETuaN_9DI=

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.

- CASPRE. (n.d.). 13C NMR Predictor.

- ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.

- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Wikipedia. (n.d.). 2-Pyridone.

- OSTI.gov. (n.d.). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights.

- Chemistry LibreTexts. (2024). 16: Multinuclear.

- Tokyo Chemical Industry. (n.d.). 2-Hydroxypyridine.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.

- Guidechem. (n.d.). 2-Hydroxypyridine 142-08-5 wiki.

- Journal of Lipid Research. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.

- Tokyo Chemical Industry. (n.d.). 6-Hydroxynicotinic Acid.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Reddit. (n.d.). Carbon-fluorine spin coupling constants.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Advanced Mass Spectrometry Guide: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8). It is designed for analytical scientists and medicinal chemists requiring precise structural elucidation, method development strategies, and fragmentation logic.

Executive Summary

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (MW 207.11 Da) is a trifluoromethylated pyridine derivative often utilized as a pharmacophore in kinase inhibitors and agrochemicals. Its analysis by mass spectrometry is governed by three critical structural factors:

-

Tautomerism: The 6-hydroxy group facilitates a solution-phase equilibrium with the 6-pyridone form, significantly influencing ionization efficiency and fragmentation patterns.

-

Acidity: The C3-carboxylic acid and the electron-withdrawing trifluoromethyl group (C2) create a highly acidic environment, making Negative Mode ESI (ESI-) often more sensitive than Positive Mode (ESI+).

-

Ortho-Effect: The steric and electronic interaction between the 2-CF3 and 3-COOH groups promotes specific rearrangement ions (e.g., HF elimination) distinct from simple nicotinic acid derivatives.

Molecular Analysis & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the molecule's behavior in the ion source begins with its solution-phase chemistry.

| Property | Value | MS Implication |

| CAS Number | 862111-58-8 | Reference standard verification.[1] |

| Formula | C7H4F3NO3 | Monoisotopic Mass: 207.0143 Da |

| pKa (Calc) | ~2.5 (COOH), ~8.5 (OH/NH) | Requires acidic mobile phase (pH < 2.5) for retention on C18. |

| LogP | ~1.3 | Moderately polar; suitable for Reversed-Phase LC. |

| Tautomer | 2-pyridone dominant | Protonation occurs on the Carbonyl Oxygen (O-protonation) rather than Nitrogen. |

Tautomeric Equilibrium

The compound exists in equilibrium between the hydroxypyridine and pyridone forms. In the gas phase (MS), the specific tautomer selected can dictate the fragmentation pathway (e.g., loss of CO vs. loss of HCN).

Figure 1: Tautomeric equilibrium significantly impacting ionization site (O vs N).

Method Development Strategy

Sample Preparation[10]

-

Solvent: Dissolve in Methanol or DMSO (stock). Dilute in 50:50 Water:Acetonitrile.

-

Concentration: 1–10 µg/mL for direct infusion tuning; 100 ng/mL for LC-MS optimization.

-

Precaution: Avoid glass vials for long-term storage of dilute acidic solutions if trace HF formation is suspected (rare but possible with degradation). Use Polypropylene (PP) vials.

Liquid Chromatography (LC) Conditions

Due to the polar carboxylic acid and hydroxyl groups, this molecule may show poor retention on standard C18 columns without pH control.

| Parameter | Recommendation | Rationale |

| Column | Polar C18 or PFP (Pentafluorophenyl) | PFP offers superior selectivity for halogenated aromatics and polar acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses ionization of COOH, increasing retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can cause esterification artifacts in the source if heat is too high. |

| Gradient | 5% B to 95% B over 5-8 mins | Standard scouting gradient. |

Ion Source Parameters (ESI)

-

Polarity: Negative Mode (ESI-) is recommended for quantification due to high acidity. Positive Mode (ESI+) provides richer structural fragmentation.

-

Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).

-

Source Temp: 350°C (Ensure complete desolvation of the pyridone form).

Fragmentation Analysis (MS/MS)

Fragmentation Logic

The fragmentation is driven by the stability of the trifluoromethyl group and the lability of the carboxylic acid.

-

Decarboxylation (Neutral Loss 44 Da): The most dominant pathway in both polarities.

-

Dehydration (Neutral Loss 18 Da): Observed in Positive mode (Ortho-effect between COOH and CF3/Ring H).

-

Pyridone Ring Cleavage (Neutral Loss 28 Da): Loss of CO, confirming the pyridone tautomer.

Positive Mode Pathway ([M+H]+ = 208)

-

Precursor: m/z 208

-

Primary Fragment: m/z 190 [M+H - H2O]+ (Acylium ion formation).

-

Secondary Fragment: m/z 164 [M+H - CO2]+ (Decarboxylation).

-

Tertiary Fragment: m/z 136 [164 - CO]+ (Ring contraction/CO loss).

Negative Mode Pathway ([M-H]- = 206)[1]

-

Precursor: m/z 206

-

Base Peak: m/z 162 [M-H - CO2]-.

-

Diagnostic Ion: m/z 142 [162 - HF]- (Interaction of F with ring hydrogens).

Figure 2: Proposed Positive Mode Fragmentation Pathway (ESI+).

Standard Operating Procedure (SOP)

Step 1: System Suitability

-

Inject a 1 µg/mL standard solution.

-

Verify signal-to-noise (S/N) > 100 for the precursor ion (m/z 206 or 208).

-

Check peak tailing factor (Tf). If Tf > 1.5, increase buffer concentration or switch to a HILIC column.

Step 2: MRM Transition Setup (Triple Quadrupole)

For quantitative assays (e.g., PK studies), use the following transitions:

| Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Negative | 206.0 | 162.0 | 15 - 20 | Quantifier |

| Negative | 206.0 | 142.0 | 30 - 35 | Qualifier |

| Positive | 208.0 | 164.0 | 15 - 20 | Quantifier |

| Positive | 208.0 | 190.0 | 10 - 15 | Qualifier |

Step 3: Data Analysis[1][11]

-

Identification: Retention time match within ±0.1 min of standard.

-

Confirmation: Ion ratio (Qualifier/Quantifier) must be within ±20% of the reference standard.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity (ESI-) | Mobile phase pH too low (< 3). | Adjust pH to ~4.0 (Ammonium Acetate) to encourage deprotonation, though this sacrifices C18 retention. |

| Split Peaks | Tautomer separation or solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions. |

| Adducts (Na/K) | Glassware contamination. | Use plasticware; add 0.1% Formic Acid to force protonation and suppress adducts. |

References

-

Sigma-Aldrich. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Product Specification & CAS Data. Retrieved from .

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 6-Hydroxynicotinic Acid Derivatives (Analogous Fragmentation). Retrieved from .

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its metabolites. Journal of Chromatography B. (Demonstrates fragmentation of pyridine carboxylic acids). Retrieved from .

-

ChemicalBook. 6-(Trifluoromethyl)nicotinic acid Properties and Safety. Retrieved from .

-

PubChem. Compound Summary for CAS 862111-58-8. Retrieved from .

Sources

The Fluorinated Pyridone Scaffold: Biological Potential and Synthetic Utility of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

This in-depth technical guide focuses on the biological potential and synthetic utility of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8).

Executive Summary: The "Chameleon" Scaffold

In the landscape of modern drug discovery, 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8) is not merely a reagent; it is a privileged scaffold . Its value lies in its dual nature: it functions as both a metabolic fortress (due to the trifluoromethyl group) and a versatile reactive handle (via the 6-hydroxy/pyridone tautomerism).

While the molecule itself possesses limited direct biological activity, it serves as the critical precursor to three major classes of bioactive agents:

-

Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, with the 2-CF

group occupying hydrophobic pockets. -

COMT Inhibitors: Derivatives act as nitrocatechol bioisosteres for Parkinson's disease therapy.

-

Agrochemicals: The scaffold provides the lipophilicity and hydrolytic stability required for next-generation herbicides.

This guide details the structural biology, synthetic activation, and downstream biological applications of this essential fluorinated intermediate.

Structural Biology & Physicochemical Properties

The Tautomeric Equilibrium

The biological reactivity of this molecule is governed by the equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms. In solution, particularly in polar solvents like DMSO or water (physiological conditions), the pyridone tautomer often predominates.

-

Pyridone Form: Acts as a hydrogen bond donor/acceptor pair, essential for binding in enzyme active sites.

-

Hydroxypyridine Form: Favored in non-polar solvents; often the reactive species in O-alkylation reactions.

The Trifluoromethyl Effect

The substituent at the C2 position is not passive. The -CF

-

Metabolic Blocking: It prevents oxidative metabolism (e.g., by Cytochrome P450s) at the C2 position, extending the half-life of derived drugs.

-

Lipophilicity: It significantly increases LogP, enhancing membrane permeability.

-

Electronic Activation: The strong electron-withdrawing nature of the CF

group (Hammett

Quantitative Properties Table

| Property | Value | Relevance |

| CAS Number | 862111-58-8 | Unique Identifier |

| Molecular Weight | 207.11 g/mol | Fragment-based drug design compliant |

| pKa (Acid) | ~3.5 (Predicted) | Acidic due to e- withdrawing CF |

| pKa (OH/NH) | ~8.5 (Predicted) | Relevant for tautomeric switching |

| LogP | ~1.2 - 1.5 | Optimal for oral bioavailability |

| H-Bond Donors | 2 (COOH, NH/OH) | Critical for active site anchoring |

| H-Bond Acceptors | 4 (C=O, F3, N) | Interaction with cationic residues |

Biological Applications & Pharmacophore Integration

Kinase Inhibition (ATP-Competitive Binding)

Derivatives of 6-hydroxy-2-(trifluoromethyl)nicotinic acid are frequently designed to target the ATP-binding cleft of protein kinases (e.g., c-Kit , VEGFR , PI3K ).

-

Mechanism: The pyridine nitrogen (N1) and the C6-substituent (after derivatization) form a "hinge-binding" motif.

-

Role of CF

: It occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, inducing conformational changes that lock the kinase in an inactive state (Type II inhibition).

COMT Inhibition (CNS Targets)

In the development of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease, the pyridine ring serves as a bioisostere for the nitrocatechol ring found in drugs like Entacapone. The electron-deficient ring (boosted by CF

Visualization: The Tautomerism & Derivatization Pathway

Caption: Figure 1. Tautomeric equilibrium and the divergent synthetic pathway transforming the scaffold into bioactive classes.

Experimental Protocols: Activation and Diversification

Safety Warning: All procedures involve corrosive reagents (POCl

Protocol 1: Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic acid

This is the industry-standard method to "activate" the scaffold for drug synthesis. The 6-hydroxy group is converted to a chlorine, creating a highly reactive site for Nucleophilic Aromatic Substitution (SNAr).

Materials:

-

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq)[1]

-

Phosphorus oxychloride (POCl

) (5.0 eq) -

Phosphorus pentachloride (PCl

) (1.1 eq) - Optional, boosts yield -

Solvent: Neat or Toluene

Step-by-Step Workflow:

-

Setup: Charge a dry round-bottom flask with 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

-

Addition: Add POCl

slowly at room temperature. If using PCl -

Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (the acid will convert to the acid chloride first, then the chloro-acid chloride).

-

Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

. -

Isolation: The product, 6-Chloro-2-(trifluoromethyl)nicotinic acid, will precipitate or can be extracted with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Validation Criteria:

-

LC-MS: Appearance of M+H peak (matches chloro-isotope pattern).

-

1H NMR: Disappearance of the broad OH/NH signal; downfield shift of aromatic protons due to Cl substitution.

Protocol 2: SNAr Diversification (Kinase Inhibitor Synthesis)

This protocol describes coupling the activated scaffold with an aniline to create a kinase hinge-binding motif.

Materials:

-

6-Chloro-2-(trifluoromethyl)nicotinic acid derivative (e.g., ester or amide) (1.0 eq)[2]

-

Aniline derivative (e.g., 3-aminopyrazole or substituted aniline) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: n-Butanol or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve the 6-chloro scaffold in n-Butanol.

-

Reagent Addition: Add the aniline and DIPEA.

-

Reaction: Heat to 120°C (microwave irradiation is preferred for 30 mins; conventional heating for 12 hours).

-

Workup: Concentrate solvent. Dilute with water and extract with DCM.

-

Result: The chlorine is displaced by the amine, forming the 6-amino-2-(trifluoromethyl)nicotinic core.

References

-

ChemicalBook. (2023). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 6-(Trifluoromethyl)nicotinic acid derivatives. Retrieved from

-

Kiss, L., et al. (2008).[3] Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9). Retrieved from

- Marwick, T., et al. (2008). Kinase Inhibitor Design: The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.

-

BLD Pharm. (2023). Safety Data Sheet: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis and testing of bioactive compounds must be conducted in compliance with local safety and regulatory standards.

Sources

The Trifluoromethyl Group in Nicotinic Acid Derivatives: A Medicinal Chemistry Perspective

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the trifluoromethyl group within the nicotinic acid scaffold.

Executive Summary

The incorporation of a trifluoromethyl (

This guide analyzes two distinct structural classes:

- -Pyridines: Where the group is directly attached to the heterocyclic ring (e.g., Flonicamid metabolites), altering the pKa and reactivity of the core.

- -Anilino Nicotinates: Where the group resides on a pendant phenyl ring (e.g., Niflumic Acid , Flunixin ), driving hydrophobic binding interactions in targets like Cyclooxygenase (COX).

Physicochemical Impact of the Group

The strategic placement of a trifluoromethyl group alters the fundamental properties of the nicotinic acid core.

Electronic Modulation (Hammett Effects)

The

-

Acidity Modulation: When attached directly to the pyridine ring,

pulls electron density away from the carboxylic acid, stabilizing the carboxylate anion and lowering the pKa (making the acid stronger). -

Basicity Reduction: It significantly reduces the basicity of the pyridine nitrogen, making the molecule less likely to be protonated at physiological pH. This improves membrane permeability for the neutral species.

Lipophilicity and Bioavailability[1]

-

Hydrophobicity: The

group is highly lipophilic (Hansch -

The "Fluorine Effect" in Binding: In COX inhibitors like Niflumic acid, the

group occupies a specific hydrophobic pocket in the enzyme channel, increasing potency by orders of magnitude compared to the methyl analog.

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).

-

Metabolic Blocking: Replacing a hydrogen or methyl group with

blocks Cytochrome P450-mediated oxidation at that site. -

Ring Deactivation: The electron-withdrawing nature deactivates the aromatic ring toward oxidative metabolism, prolonging the drug's half-life (

).

Case Studies: Pharmacology & Mechanism

Niflumic Acid & Flunixin (NSAIDs)

These are the most commercially significant examples of

-

Structure: 2-amino-nicotinic acid core with a phenyl ring bearing a

group. -

Mechanism: They inhibit Cyclooxygenase (COX) enzymes. The nicotinic acid moiety mimics arachidonic acid's carboxylate, while the

-phenyl group mimics the hydrophobic tail. -

Role of

:-

Steric Twist: The bulky

(and methyl in Flunixin) forces the two aromatic rings to twist out of planarity. This "locked" conformation is critical for fitting into the L-shaped COX active site. -

Lipid Solubility: Enhances penetration into inflamed tissues.

-

4-(Trifluoromethyl)nicotinic Acid (Agrochemicals)

-

Context: A key metabolite of Flonicamid , a pyridinecarboxamide insecticide.

-

Role: The

group at the 4-position prevents metabolic degradation of the pyridine ring in plants and insects, ensuring the toxin remains active until excretion.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional impact of substituting the nicotinic acid scaffold with a trifluoromethyl group.

Caption: SAR map detailing the functional consequences of

Experimental Protocols

Protocol A: Synthesis of Niflumic Acid (Ullmann-Type Coupling)

This protocol describes the classic industrial synthesis of Niflumic acid, coupling 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

3-(Trifluoromethyl)aniline (1.2 eq)

-

Copper powder (Catalyst, 0.1 eq) or CuI

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide) or Isoamyl alcohol

Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) and 3-(trifluoromethyl)aniline (19.3 g, 120 mmol) in DMF (100 mL).

-

Base & Catalyst: Add anhydrous

(27.6 g, 200 mmol) and Copper powder (0.64 g, 10 mmol). -

Reaction: Heat the mixture to 130–140°C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane) or HPLC. -

Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL).

-

Acidification: The mixture will be basic. Carefully acidify with 2N HCl to pH 3–4. The product, Niflumic acid, will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from ethanol/water to yield pure crystals (M.P. 203–204°C).

Protocol B: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This intermediate is often synthesized via hydrolysis of the corresponding nitrile.

Workflow:

-

Starting Material: 4-(Trifluoromethyl)-3-pyridinecarbonitrile.

-

Hydrolysis: Suspend the nitrile in 20% NaOH solution.

-

Reflux: Heat to reflux for 3 hours. Evolution of ammonia gas indicates reaction progress.

-

Isolation: Cool and acidify with conc. HCl to pH 2. Extract with Ethyl Acetate, dry over

, and evaporate to yield the carboxylic acid.

Synthetic Pathway Visualization

The following diagram outlines the chemical pathways to access these derivatives.

Caption: Synthetic routes for Niflumic Acid (top) and 4-CF3-Nicotinic Acid (bottom).

Data Summary: Comparative Properties

| Compound | Position of | Primary Use | LogP (Approx) | pKa (Acid) | Key Mechanism |

| Nicotinic Acid | None | Lipid Lowering | 0.36 | 4.85 | GPR109A Agonist |

| Niflumic Acid | 3-position (Aniline) | NSAID (Analgesic) | ~4.4 | ~4.0 | COX-2 Inhibition |

| Flunixin | 3-position (Aniline)* | Vet. NSAID | ~4.1 | 5.28 | COX Inhibition |

| 4-CF3-Nicotinic Acid | 4-position (Pyridine) | Agrochemical Int. | 1.3 | < 3.5 | Metabolic Stability |

*Flunixin also contains a methyl group at the 2-position of the aniline ring.

References

-

PubChem. Flunixin - Compound Summary. National Library of Medicine. Available at: [Link]

-

PubChem. Niflumic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

-

Organic Letters. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. ACS Publications. Available at: [Link]

Fluorinated Nicotinic Acids: A Privileged Scaffold in Medicinal Chemistry

Topic: Introduction to Fluorinated Nicotinic Acids in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of lead optimization, the nicotinic acid (pyridine-3-carboxylic acid) scaffold serves as a ubiquitous pharmacophore, found in NAD+ precursors and a vast array of enzyme inhibitors. However, the metabolic susceptibility of the pyridine ring and the ionization profile of the carboxylic acid often require precise modulation.

This guide analyzes fluorinated nicotinic acids —specifically the 2-, 5-, and 6-fluoro isomers—as strategic tools for medicinal chemists.[1] By exploiting the high electronegativity (χ = 3.98) and small van der Waals radius (1.47 Å) of fluorine, researchers can fine-tune pKa, block metabolic "soft spots" (CYP450 oxidation), and enable positron emission tomography (PET) applications without dramatically altering steric bulk.

Physicochemical Profiling & Structural Logic

The Fluorine Effect on pKa and Lipophilicity

The introduction of fluorine into the nicotinic acid scaffold alters the electron density of the pyridine ring through strong inductive withdrawal (-I) and position-dependent mesomeric donation (+M).

-

Acidity Modulation: Fluorine stabilizes the carboxylate anion via inductive effects, lowering the pKa of the carboxylic acid. This is most pronounced in 2-fluoronicotinic acid , where the fluorine is ortho to the carboxyl group.

-

Basicity Modulation: The basicity of the pyridine nitrogen is drastically reduced, decreasing the likelihood of protonation at physiological pH. This improves membrane permeability (LogD) by ensuring a larger fraction of the molecule remains neutral in the blood-brain barrier (BBB) context.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | Acid pKa (approx.)[2] | Pyridine N pKa | Metabolic Stability | Primary Utility |

| Nicotinic Acid | Pyridine-3-COOH | 4.75 | ~3.4 | Low (N-oxide formation) | Native Ligand / Vitamin |

| 2-Fluoronicotinic Acid | 2-F-Py-3-COOH | ~3.0 - 3.5 | < 1.0 | High (Blocks C2 attack) | pKa Modulation / Ortho-lithiation |

| 5-Fluoronicotinic Acid | 5-F-Py-3-COOH | ~4.0 | ~2.0 | Very High | Blocking Metabolic Oxidation |

| 6-Fluoronicotinic Acid | 6-F-Py-3-COOH | ~3.8 | ~1.5 | High | PET Imaging Precursor |

Metabolic Blocking

The pyridine ring is prone to oxidative metabolism, particularly at the C-6 position (via aldehyde oxidase) and N-oxidation (via CYP450).

-

5-Fluoronicotinic Acid: The C-5 position is a common site for metabolic attack. Substitution here with fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

-

6-Fluoronicotinic Acid: Substitution at C-6 prevents oxidation by aldehyde oxidase, significantly extending the half-life (

) of the drug candidate.

Synthetic Architectures and Methodologies

Synthesizing fluorinated nicotinic acids often requires specialized approaches to avoid defluorination or decomposition.

Synthesis of 6-Fluoronicotinic Acid

The industrial standard involves the Halex reaction (Halogen Exchange) or oxidation of fluorinated precursors.

-

Route A: Oxidation of 2-fluoro-5-methylpyridine using KMnO₄.

-

Route B: Nucleophilic aromatic substitution (

) of 6-chloronicotinic acid esters with KF in polar aprotic solvents (DMSO/sulfolane).

Amide Coupling Strategies

The most common application in drug discovery is coupling these acids to amines to form bioactive amides. Due to the electron-deficient nature of the fluoropyridine ring, the carbonyl carbon is highly electrophilic, but the nitrogen's low basicity minimizes self-catalysis.

Recommended Coupling System: HATU/DIPEA in DMF. This system prevents racemization (if chiral amines are used) and drives the reaction to completion despite the deactivated nature of the acid.

Case Study: 6-Fluoronicotinic Acid in PET Imaging

One of the most authoritative applications of this scaffold is in Positron Emission Tomography (PET) . The [18F]-labeled analog, 6-[18F]fluoronicotinic acid , is a "prosthetic group" used to label peptides (like RGD for tumor imaging) that cannot withstand harsh direct fluorination conditions.

The Mechanism

The synthesis utilizes a Tetrafluorophenyl (TFP) ester activation strategy. The TFP ester is reactive enough to conjugate with amines on proteins/peptides under mild conditions but stable enough to survive the radiolabeling step.

Figure 1: Radiosynthesis workflow for [18F]-labeled biomolecules using 6-fluoronicotinic acid TFP ester.

Experimental Protocol: Amide Coupling of 6-Fluoronicotinic Acid

This protocol describes the synthesis of a generic amide derivative, N-benzyl-6-fluoronicotinamide , serving as a validated template for library generation.

Reagents and Materials

-

Acid: 6-Fluoronicotinic acid (1.0 equiv)[3]

-

Amine: Benzylamine (1.1 equiv)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)[4]

Step-by-Step Methodology

-

Activation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoronicotinic acid (141 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

-

Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

-

Add HATU (456 mg, 1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to generate the active ester species.

-

-

Coupling:

-

Add benzylamine (120 µL, 1.1 mmol) dropwise to the activated acid solution.

-

Observation: A mild exotherm may occur.

-

Seal the flask under nitrogen and stir at room temperature for 4–6 hours.

-

-

Monitoring:

-

Monitor reaction progress via LC-MS or TLC (50% EtOAc/Hexanes). The starting acid (

) should disappear, and the product (

-

-

Work-up (Self-Validating Step):

-

Dilute the reaction mixture with EtOAc (30 mL).

-

Acid Wash: Wash with 1M HCl (2 x 10 mL) to remove excess amine and DIPEA. (Note: The fluoropyridine nitrogen is not basic enough to be protonated and extracted into the aqueous layer at pH 1, ensuring the product remains in the organic phase).

-

Base Wash: Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted starting acid and HATU byproducts.

-

Brine Wash: Wash with saturated NaCl (1 x 10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

If necessary, purify via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).

-

Yield: Expected yield is 85–95% as a white solid.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Basuli, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[5] Journal of Medicinal Chemistry, 53(4), 1732-1740.[5] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. BenchChem Technical Support. Link

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. library.gwu.edu [library.gwu.edu]

- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Whitepaper: Safety, Handling, and Strategic Utilization of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

CAS: 39622-74-7

Formula:

Executive Summary

This technical guide provides a comprehensive operational framework for the handling of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid . While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), its fluorinated pyridine core and tautomeric nature demand a more sophisticated handling protocol than generic organic acids.

This document is designed for senior researchers and process chemists. It moves beyond basic compliance to address the physicochemical behaviors that drive safety risks and experimental success—specifically the impact of the trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The Tautomeric Reality

A common error in handling this compound is treating it purely as a pyridine derivative. In the solid state and polar solvents, 6-hydroxynicotinic acid derivatives predominantly exist as the 2-pyridone (oxo) tautomer.

-

Implication for Handling: The pyridone form establishes a robust intermolecular hydrogen-bonding network. This significantly reduces solubility in non-polar solvents (DCM, Toluene) compared to what might be expected for a simple pyridine acid.

-

Implication for Reactivity: The

group at the C2 position is strongly electron-withdrawing. This lowers the

Key Properties Table

| Property | Value / Characteristic | Operational Relevance |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or moisture uptake. |

| Melting Point | 190–199°C | High lattice energy confirms strong H-bonding (pyridone dimer character). |

| Solubility | High: DMSO, DMF, MeOHLow: Water, DCM, Hexanes | Use dipolar aprotic solvents for stock solutions. |

| Acidity ( | ~3.5 (Carboxylic acid) | Stronger acid than benzoic acid; requires buffered neutralization. |

| Stability | Stable under STP. | Avoid: Strong reducing agents and extreme heat (>400°C). |

Hazard Assessment & Toxicology (E-E-A-T)

Mechanism of Toxicity

The primary hazards are tissue corrosion and irritation driven by the acidic proton. However, the presence of the trifluoromethyl group introduces a secondary risk profile regarding metabolic stability and lipophilicity.

-

Ocular/Dermal (H319/H315): The compound is corrosive to mucous membranes. The electron-poor ring system enhances the electrophilicity of the acid, increasing its potential to denature surface proteins upon contact.

-

Respiratory (H335): Inhalation of dust triggers rapid irritation of the upper respiratory tract. Due to the fluorine content, systemic absorption can lead to longer biological half-lives compared to non-fluorinated analogs.

Thermal Decomposition Risks

While the

Critical Safety Note: Standard ABC fire extinguishers are effective, but firefighters or emergency responders must wear full-face SCBA due to the risk of HF generation in a large-scale fire.

Strategic Handling: A Self-Validating System

To ensure safety and data integrity, adopt a "Self-Validating" workflow. This means the safety protocol itself confirms the state of the chemical.

Protocol: Solubilization & Transfer

-

Validation Step: Before adding solvent, verify the solid is free-flowing. Clumping indicates hygroscopic uptake, which alters the molecular weight calculation (due to water mass) and increases acidity.

-

Solvent Choice:

-

Primary: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Secondary: Methanol (MeOH).

-

Avoid: Diethyl ether or Hexanes (poor solubility leads to heterogeneous suspensions and inaccurate dosing).

-

Protocol: Reaction Setup

When using this compound as a building block (e.g., amide coupling or

-

Base Selection: Due to the acidic proton on the carboxylic acid and the potential acidity of the pyridone N-H, use at least 2.2 equivalents of base (e.g.,

or DIPEA) to fully deprotonate the system for nucleophilic attack. -

Temperature Control: The

group stabilizes the ring, but high temperatures (>120°C) in basic media can lead to slow hydrolysis of the

Visualizing the Handling Logic

The following diagram illustrates the decision matrix for handling and solvent selection based on the tautomeric state.

Figure 1: Operational workflow emphasizing solvent selection based on the compound's tautomeric nature.

Emergency Protocols

Spills and Exposure

Do not treat this simply as a "powder spill." Treat it as a fluorinated acidic contaminant .

-

Skin Contact:

-

Immediately brush off dry powder (do not wet first, as this creates a concentrated acid solution on the skin).

-

Rinse with copious water for 15 minutes.

-

Validation: Check pH of rinse water; continue until neutral.

-

-

Bench Spills:

-

Neutralize: Cover spill with Sodium Bicarbonate (

) or Calcium Carbonate. Wait for fizzing to cease. -

Clean: Wipe with water-dampened absorbent pads.

-

Disposal: Collect as Halogenated Organic Waste . Do not mix with general organic waste streams if your facility segregates fluorinated compounds.

-

Emergency Response Logic Flow

Figure 2: Triage logic for exposure. Note: Calcium Gluconate is typically reserved for HF burns, but standard handling of this solid does not liberate HF.

Synthesis & Application Context

In drug discovery, this scaffold is often used to synthesize kinase inhibitors or agrochemicals where the

-

Activation: The carboxylic acid can be converted to an acid chloride using

, but catalytic DMF is required. -

Coupling: When coupling amines, the 6-hydroxy group may require protection (e.g., as a methoxy or benzyloxy ether) if the reaction conditions favor O-acylation or N-alkylation of the pyridone.

References

Purification methods for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Application Note: Purification Strategies for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Executive Summary

This guide details the purification protocols for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8), a critical fluorinated building block in the synthesis of agrochemicals and kinase inhibitors. The presence of the trifluoromethyl (

Physicochemical Characterization & Solubility Logic

To design an effective purification strategy, one must understand the molecular behavior of the target.

-

Tautomerism: Like 6-hydroxynicotinic acid, this molecule exists in equilibrium between the enol form (hydroxy-pyridine) and the keto form (pyridone) . In polar solvents and the solid state, the pyridone form often predominates, creating strong intermolecular hydrogen bonding networks that reduce solubility in non-polar organic solvents.

-

Electronic Effects: The

group is strongly electron-withdrawing. This increases the acidity of the carboxylic acid (lowering -

Amphoteric Nature:

-

Acidic: Carboxylic acid (

) and the pyridone nitrogen/phenol ( -

Basic: The pyridine nitrogen is very weakly basic due to the electron-withdrawing effects of the

group and the adjacent carbonyl in the pyridone form.

-

Solubility Profile:

-

High Solubility: Dilute aqueous alkali (

, -

Moderate Solubility: Hot water, Methanol, Ethanol.

-

Low Solubility: Cold water, Dichloromethane, Toluene, Hexanes.

Workflow Visualization

The following diagram illustrates the decision matrix for purification based on crude purity and scale.

Caption: Logical workflow for the isolation and purification of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Method A: Acid-Base Precipitation (Bulk Purification)

Principle: This method exploits the acidity of the carboxylic acid to separate the product from non-acidic impurities (unreacted starting materials like 2-chloro-6-(trifluoromethyl)pyridine derivatives) and highly water-soluble inorganic salts.

Protocol:

-

Dissolution:

-

Suspend the crude solid in 10% aqueous

(Sodium Carbonate). Use approximately 10 mL of solution per gram of crude. -

Stir at room temperature for 30 minutes. The product will convert to its sodium salt and dissolve.

-

Note: If the solution remains cloudy, non-acidic impurities are present.

-

-

Filtration (Clarification):

-

Filter the alkaline solution through a Celite pad or a glass frit to remove insoluble mechanical impurities and non-acidic byproducts.

-

Optional Extraction: If significant organic impurities are suspected, wash the aqueous alkaline filtrate with Ethyl Acetate (

vol). Discard the organic layer.

-

-

Precipitation:

-

Cool the aqueous filtrate to

in an ice bath. -

Slowly add 6N

dropwise with vigorous stirring. -

Target pH: Adjust pH to 1.5 – 2.0 .

-

Mechanism:[1][2][3] The low pH ensures protonation of the carboxylate, forcing the molecule out of solution. The electron-withdrawing

makes the acid stronger, so a lower pH is required compared to non-fluorinated analogs to ensure complete precipitation.

-

-

Isolation:

-

Stir the resulting suspension for 1 hour at

to maximize yield (aging the precipitate). -

Filter the white to off-white solid.

-

Wash the cake with cold water (

) to remove residual inorganic salts ( -

Dry in a vacuum oven at

for 12 hours.

-

Method B: Recrystallization (Polishing)

Principle: Used when the acid-base method yields purity between 95-98%. The goal is to remove trace isomers or colored impurities.

Solvent System: Water : Ethanol (9:1) or 50% Aqueous Acetic Acid . Rationale: The product is sparingly soluble in water at room temperature but soluble at boiling. The small amount of ethanol aids in dissolving more lipophilic impurities which then stay in solution upon cooling.

Protocol:

-

Slurry: Place 10 g of the semi-pure solid in a round-bottom flask.

-

Dissolution: Add Water (100 mL) and Ethanol (10 mL) . Heat the mixture to reflux (

bath temperature). -

Adjustment: If the solid does not completely dissolve, add ethanol in 1 mL portions until a clear solution is obtained.

-

Critical Step: Do not add excess solvent. If a small amount of dark solid remains undissolved, filter the hot solution quickly.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (controlled cooling prevents occlusion of impurities).

-

Once at room temperature, cool further in an ice bath (

) for 2 hours.

-

-

Collection: Filter the crystals and wash with a small volume of ice-cold water .

-

Drying: Dry under high vacuum.

Method C: Preparative HPLC (High Purity Standards)

Principle: Required for analytical standards or when regioisomers (e.g., 2-hydroxy-6-trifluoromethyl isomer) are present that co-precipitate.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 15 - 20 mL/min (depending on column diameter) |

| Detection | UV @ 254 nm (aromatic ring) and 220 nm (amide/acid) |

| Sample Diluent | DMSO : Water (1:1) |

Protocol:

-

Dissolve the sample in DMSO/Water at a concentration of

. Filter through a -

Inject onto the column.

-

Collect fractions corresponding to the major peak.

-

Post-Processing: Evaporate Acetonitrile using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous phase to obtain a fluffy white powder. Avoid heating acidic aqueous solutions for prolonged periods to prevent decarboxylation.

Speciation & Tautomerism Diagram

Understanding the pH-dependent speciation is vital for the Acid-Base extraction method.

Caption: pH-dependent speciation. Purification targets the "Neutral" window for precipitation.

Quality Control & Troubleshooting

QC Parameters:

-

HPLC Purity:

(Area %). -

-NMR (DMSO-

-

-NMR: Single peak corresponding to

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Recovery in Method A | pH not low enough. | Adjust pH to |

| Oiling out during Recrystallization | Cooling too fast or too much Ethanol. | Re-heat, add slightly more water, and cool very slowly with stirring. Seed with pure crystal if available. |

| Colored Impurities persist | Oxidation byproducts. | Treat the alkaline solution (Method A, Step 1) with activated charcoal (5 wt%) for 15 mins, then filter before acidification. |

References

-

Organic Syntheses, Coll. Vol. 4, p. 532 (1963). 6-Hydroxynicotinic acid. (General method for hydroxynicotinic acid precipitation). Link

-

Esteves, C. V., et al. (2022).[4][5] Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm , 24, 7066-7078. (Solubility trends and tautomerism of hydroxynicotinic acids). Link

-

Syngenta Limited. (2007). Chemical process for the extraction of 2-hydroxy pyridine derivatives. US Patent 7,186,839 B2. (Industrial isolation of trifluoromethyl-substituted hydroxypyridines). Link

-

PubChem Compound Summary. 6-(Trifluoromethyl)nicotinic acid.[6] (Structural analog data). Link

Sources

- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 4. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Design of Novel Compounds Using 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

For: Researchers, scientists, and drug development professionals.